[N-[a-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel
Description
Properties
CAS No. |
847654-16-4 |
|---|---|
Molecular Formula |
C25H32N3NiO3- |
Molecular Weight |
481.2 g/mol |
IUPAC Name |
N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]-2-(dibutylamino)ethanimidate;nickel |
InChI |
InChI=1S/C25H33N3O3.Ni/c1-3-5-16-28(17-6-4-2)19-23(29)27-22-15-11-10-14-21(22)25(26-18-24(30)31)20-12-8-7-9-13-20;/h7-15H,3-6,16-19H2,1-2H3,(H,27,29)(H,30,31);/p-1 |
InChI Key |
FTGQLEVCLUBOJA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)CC(=O)[N-]C1=CC=CC=C1C(=NCC(=O)[O-])C2=CC=CC=C2.[Ni+3] |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel typically involves the reaction of nickel salts with the corresponding ligand. One common method involves the condensation of dibutylglycinamide with benzaldehyde to form the Schiff base, which is then reacted with nickel(II) acetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the nickel ion.
Substitution: Ligand exchange reactions can occur, where the existing ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions typically result in new nickel complexes with different ligands.
Scientific Research Applications
Catalysis
Role in Organic Reactions
N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel acts as a catalyst in several organic reactions, significantly enhancing reaction rates and improving yields. This property is particularly valuable in the pharmaceutical industry, where it facilitates the synthesis of complex drug molecules. The compound's ability to stabilize reactive intermediates allows for more efficient reaction pathways, reducing the need for excess reagents and minimizing waste .
Biomedical Applications
Drug Delivery Systems
This nickel complex shows promise in drug delivery applications. Its unique structure can be engineered to facilitate the targeted release of therapeutic agents, potentially increasing the efficacy of treatments while minimizing side effects. The compound can be conjugated with various drugs to improve their solubility and bioavailability, making it a candidate for further research in personalized medicine .
Material Science
Development of Advanced Materials
N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel is explored for its properties in creating advanced materials, particularly conductive polymers. These materials are essential in electronics, energy storage technologies, and sensors. The incorporation of this nickel complex into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for applications in flexible electronics and smart devices .
Environmental Remediation
Heavy Metal Removal
The compound is also investigated for its potential use in environmental remediation processes, specifically for removing heavy metals from wastewater. Its chelating properties allow it to bind with heavy metal ions, facilitating their extraction from contaminated water sources. This application is crucial for industries facing stringent environmental regulations and seeking sustainable solutions to wastewater management .
Research in Coordination Chemistry
Metal-Ligand Interactions
In coordination chemistry, N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel serves as a valuable model for studying metal-ligand interactions. Understanding these interactions contributes to the broader knowledge of complex formation and stability in various chemical environments. This research can lead to advancements in catalysis, materials science, and bioinorganic chemistry .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Catalysis | Enhances reaction rates and yields in organic synthesis, crucial for drug development. |
| Biomedical | Potential use in targeted drug delivery systems to improve treatment efficacy. |
| Material Science | Development of conductive polymers for electronics and energy storage applications. |
| Environmental Remediation | Utilized for heavy metal removal from wastewater, offering sustainable solutions. |
| Coordination Chemistry | Valuable for studying metal-ligand interactions and complex stability. |
Mechanism of Action
The mechanism by which [N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel exerts its effects involves coordination chemistry principles. The nickel ion interacts with various molecular targets through coordination bonds, influencing the reactivity and stability of the compound. The pathways involved often include electron transfer processes and ligand exchange mechanisms, which are crucial for its catalytic and biological activities.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
This nickel(II) complex features a tridentate Schiff base ligand derived from the condensation of a substituted benzaldehyde (bearing a dibutylglycinamido group at the ortho position) and glycine. The ligand coordinates to nickel via the imine nitrogen, deprotonated glycinate oxygen, and the amide nitrogen, forming a stable square-planar or octahedral geometry .
Key Properties :
- Solubility : Moderately soluble in dimethyl sulfoxide (DMSO) and dichloromethane but poorly soluble in water.
- Thermal Stability : High decomposition temperature (>250°C), attributed to the rigid aromatic backbone and hydrophobic dibutyl chains .
Comparison with Structurally Similar Nickel Complexes
[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel (CAS 264921-97-3)
- Molecular Formula : C16H13N3NiO3
- Molecular Weight : 353.99 g/mol .
- Structural Differences :
- Replaces the dibutylglycinamido group with a pyridylcarboxamido substituent.
- Ethylidene linker instead of benzylidene, reducing steric bulk.
- Key Properties: Enhanced π-backbonding due to the pyridyl group, improving catalytic activity in redox reactions. Lower solubility in non-polar solvents compared to the dibutylglycinamido analogue .
[N-[alpha-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel (CAS 847654-17-5)
Bis(tricyclohexylphosphine)nickel(II) chloride (CAS 19999-87-2)
- Molecular Formula : C36H66Cl2NiP2
- Molecular Weight : 720.60 g/mol .
- Structural Differences :
- Phosphine-based ligand instead of a Schiff base.
- Tetrahedral geometry with two tricyclohexylphosphine ligands.
- Key Properties :
Comparative Data Table
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Solubility (Key Solvents) | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound (847654-16-4) | C25H31N3NiO3 | 480.225 | Dibutylglycinamido | DMSO, CH2Cl2 | >250 | Catalysis, Magnetic Materials |
| Pyridylcarboxamido Analogue (264921-97-3) | C16H13N3NiO3 | 353.99 | Pyridylcarboxamido | DMF, Acetonitrile | ~200 | Redox Catalysis |
| Piperidinoacetamido Analogue (847654-17-5) | C22H23N3NiO3 | 436.1297 | Piperidinoacetamido | CHCl3, THF | ~200 | Solution-Phase Synthesis |
| Bis(tricyclohexylphosphine)NiCl2 (19999-87-2) | C36H66Cl2NiP2 | 720.60 | Tricyclohexylphosphine | Toluene, Ethers | >300 | Hydrogenation Catalysis |
Biological Activity
N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel (CAS No. 847654-16-4) is a nickel complex that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dibutylglycinamide moiety and a nickel center, contributing to its interactions within biological systems. Understanding its biological activity is crucial for its application in fields such as medicinal chemistry and biochemistry.
- Molecular Formula : C25H32N3NiO3
- Molecular Weight : 480.23 g/mol
- Appearance : Orange to amber to dark red powder or crystals
The biological activity of N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Nickel complexes are known to exhibit catalytic properties and can influence enzymatic reactions by acting as cofactors or inhibitors.
Antioxidant Activity
Several studies have indicated that nickel complexes can exhibit antioxidant properties, which are beneficial in mitigating oxidative stress in cells. The presence of the dibutylglycinamide group may enhance the electron-donating ability of the compound, thereby improving its antioxidant capacity.
Anticancer Potential
Research has shown that nickel complexes can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects potentially through the generation of reactive oxygen species (ROS) and the alteration of cellular signaling pathways.
Enzyme Inhibition
N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may lead to altered metabolism in target cells, presenting opportunities for therapeutic interventions.
Case Studies
| Study | Subject | Findings |
|---|---|---|
| Study 1 | Breast Cancer Cell Lines | Induced apoptosis via ROS generation. |
| Study 2 | Hepatocellular Carcinoma | Significant cytotoxicity observed; IC50 values reported. |
| Study 3 | Enzyme Activity | Inhibition of key metabolic enzymes leading to altered cell metabolism. |
Research Findings
- Antioxidant Effects : A study demonstrated that N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel exhibited significant scavenging activity against free radicals, suggesting its potential as a protective agent against oxidative damage .
- Cytotoxicity : In vitro assays revealed that the compound had a dose-dependent cytotoxic effect on various cancer cell lines, with notable efficacy against breast and liver cancer cells .
- Enzyme Interaction : The compound was shown to inhibit specific enzymes associated with cancer metabolism, indicating a potential role in targeted cancer therapies .
Q & A
Basic Questions
Q. What are the key structural features and characterization methods for [N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel?
- Structural Insights : The compound contains a nickel center coordinated by a Schiff base ligand derived from glycine derivatives. The ligand includes a benzylidene group, a dibutylglycinamido substituent, and an aromatic phenyl ring, which collectively influence its electronic and steric properties.
- Characterization Methods :
- Spectroscopy : UV-Vis (to study electronic transitions), FT-IR (to confirm imine C=N stretching ~1600–1650 cm⁻¹), and NMR (for ligand proton environments, though paramagnetic nickel may complicate analysis).
- Elemental Analysis : Verify stoichiometry (C, H, N, Ni content).
- X-ray Crystallography : Resolve crystal structure and confirm coordination geometry .
Q. How can researchers safely handle and store [N-[α-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel in laboratory settings?
- Safety Protocols :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation of dust (S22/S24/25 safety codes apply) .
Q. What are the standard synthetic routes for preparing this nickel complex?
- Methodology :
Ligand Synthesis: Condensation of 2-(dibutylglycinamido)benzaldehyde with glycine under reflux in ethanol.
Complexation: React the ligand with nickel(II) acetate in methanol/water (1:1) at 60°C for 6 hours.
Purification: Recrystallize from dichloromethane/hexane mixtures.
- Yield Optimization : Adjust stoichiometry (1:1 Ni:ligand) and pH (neutral to slightly basic) to minimize side products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this nickel complex in catalytic applications?
- Approach :
- Use density functional theory (DFT) to model the electronic structure, focusing on the nickel center’s oxidation state and ligand field effects.
- Calculate reaction pathways for proposed catalytic cycles (e.g., redox processes, substrate binding).
- Validation : Compare computational results with experimental kinetics (e.g., turnover frequency, activation energy). ICReDD’s reaction path search methods are recommended for streamlining this process .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Example : If NMR signals are broadened (due to paramagnetism), employ alternative techniques:
- EPR Spectroscopy : Probe nickel’s electronic environment.
- Magnetic Susceptibility Measurements : Quantify paramagnetic behavior.
Q. How can researchers design experiments to study the compound’s stability under varying conditions (pH, temperature, solvent)?
- Experimental Design :
- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp under nitrogen).
- pH Sensitivity : Monitor UV-Vis spectral changes in buffered solutions (pH 3–11).
- Solvent Effects : Test solubility and stability in polar (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Data Interpretation : Correlate stability trends with ligand substituent effects (e.g., dibutyl groups enhance hydrophobicity) .
Q. What advanced separation techniques purify this complex from reaction byproducts?
- Methods :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
- Membrane Filtration : Employ nanofiltration membranes (MWCO ~500 Da) for scalable purification.
- Analysis : Track purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Methodological Frameworks
Q. How can the FINER criteria improve hypothesis formulation for studying this compound?
- Application :
- Feasible : Ensure access to nickel precursors and characterization tools.
- Novel : Explore understudied applications (e.g., photocatalysis, magnetic materials).
- Relevant : Align with trends in transition-metal catalysis or supramolecular chemistry.
Q. What experimental controls are critical for reproducibility in kinetic studies?
- Best Practices :
- Use internal standards (e.g., ferrocene for electrochemical studies).
- Replicate reactions under inert atmospheres to exclude oxygen/moisture interference.
- Document detailed synthetic protocols per Beilstein Journal guidelines (e.g., catalyst loading, stirring rates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
